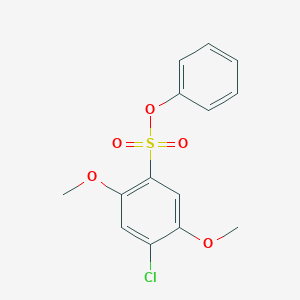
Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate consists of a phenyl group attached to a 4-chloro-2,5-dimethoxybenzenesulfonate group . The molecular formula is C14H13ClO5S .Chemical Reactions Analysis
The specific chemical reactions involving Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate are not provided in the search results. For detailed information on its reactivity and the types of reactions it can undergo, it’s recommended to refer to scientific literature or databases .Physical And Chemical Properties Analysis
Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate has a molecular weight of 328.76. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Herbicide Development and Spectral Analysis
Research into chlorohydroxybenzenesulfonyl derivatives, which are structurally related to Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate, has revealed their potential as herbicides. The study by Cremlyn and Cronje (1979) focuses on the synthesis of various sulfonyl chlorides derived from chlorohydroxybenzenes, exploring their reactivity and spectral characteristics, which are crucial for developing effective herbicidal compounds (Cremlyn & Cronje, 1979).
Antitumor Agents
The stereochemistry of dihydrofolate reductase inhibitor antitumor agents, including compounds structurally similar to Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate, has been studied for their potential use in cancer chemotherapy. Camerman, Smith, and Camerman (1978) determined the crystal and molecular structures of two compounds, showcasing their relevance as reversible and irreversible inhibitors of dihydrofolate reductase, which is promising for cancer treatment (Camerman, Smith, & Camerman, 1978).
Cancer Therapeutics
The structure-activity relationships of arylsulfonamide analogs, including 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, have been explored for their inhibitory effect on the HIF-1 pathway, antagonizing tumor growth in animal models of cancer. This research by Mun et al. (2012) highlights the potential of chemically modified Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate derivatives in cancer therapy (Mun et al., 2012).
Antioxidant Additives for Lubricating Oils
Habib, Hassan, and El‐Mekabaty (2014) have synthesized and evaluated quinazolone derivatives, including compounds related to Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate, as antioxidant and corrosion inhibitors for gasoline lubricating oil. Their findings suggest the utility of these compounds in enhancing the performance and longevity of lubricating oils (Habib, Hassan, & El‐Mekabaty, 2014).
Anthelmintic and Anti-inflammatory Activities
Shetty, Khazi, and Ahn (2010) have prepared and characterized new imidazothiazole sulfides and sulfones derived from 3,4-dimethoxy-phenyl compounds, demonstrating their significant anthelmintic and anti-inflammatory activities. This suggests the potential application of Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate derivatives in developing new therapeutic agents (Shetty, Khazi, & Ahn, 2010).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
phenyl 4-chloro-2,5-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO5S/c1-18-12-9-14(13(19-2)8-11(12)15)21(16,17)20-10-6-4-3-5-7-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQZCDGWBDPOOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

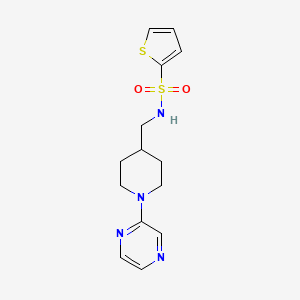
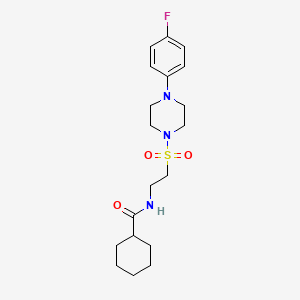
![1-(4-Methoxyphenyl)-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2625859.png)

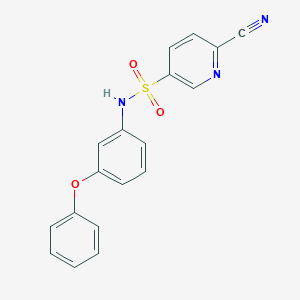
![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2625864.png)
![2-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2625866.png)
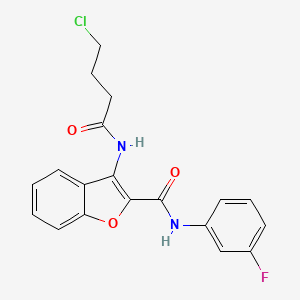

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate](/img/structure/B2625873.png)
![7-(4-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2625874.png)
![3-[(2-Hydroxyethyl)sulfanyl]-3-(4-methoxyphenyl)-1-phenylpropan-1-one](/img/structure/B2625876.png)
![3-(3-hydroxypropyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625877.png)
